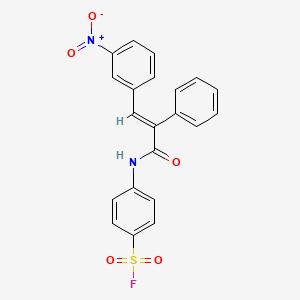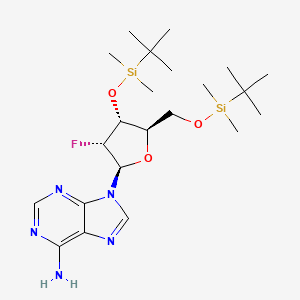
2-Hydroxy-3,4,6-trimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,4,6-trimethoxybenzaldehyde is an organic compound with the molecular formula C10H12O5 It is a derivative of benzaldehyde, featuring three methoxy groups and one hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde typically involves the methylation and formylation of precursor compounds. One common method includes the methylation of 2,4,6-trihydroxybenzaldehyde followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of solvents like acetonitrile and heating to around 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3,4,6-trimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,4,6-trimethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,4,6-trimethoxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and methoxy groups play a crucial role in binding to active sites, thereby modulating the activity of these targets. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Similar structure but lacks the hydroxyl group.
3,4,5-Trimethoxybenzaldehyde: Similar structure with methoxy groups in different positions.
2,4,6-Trihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups .
Uniqueness
2-Hydroxy-3,4,6-trimethoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H12O5 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-hydroxy-3,4,6-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-8(14-2)10(15-3)9(12)6(7)5-11/h4-5,12H,1-3H3 |
InChI-Schlüssel |
LRGJWCQSWJHJKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1C=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)



![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)








